[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphino group and a tetrahydro-naphthalenyl moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(diphenylphosphino)phenyl derivatives with tetrahydro-5,5,8,8-tetramethyl-2-naphthalenylmethyl intermediates under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide derivatives.
Substitution: The presence of reactive groups allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
Scientific Research Applications
[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism by which [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal centers in coordination complexes, influencing the reactivity and selectivity of catalytic processes. Additionally, its interaction with biological molecules can modulate various biochemical pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral diphosphine ligand widely used in asymmetric catalysis.
Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II): A palladium complex used as a catalyst in cross-coupling reactions.
Uniqueness
[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide stands out due to its unique combination of structural features, which confer distinct reactivity and selectivity in various chemical and biological processes. Its ability to form stable complexes with metals and interact with biological targets makes it a versatile compound with broad applications .
Properties
Molecular Formula |
C38H46NOPS |
---|---|
Molecular Weight |
595.8 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H46NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-24,27,35H,25-26H2,1-8H3/t35-,42+/m0/s1 |
InChI Key |
OGGSROVWKWCEQW-OFGIETDASA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)[S@](=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)S(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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